molecular formula C15H14ClFN2O4 B3002866 N1-(3-chloro-4-fluorophenyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide CAS No. 1421516-92-8

N1-(3-chloro-4-fluorophenyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide

Cat. No.: B3002866
CAS No.: 1421516-92-8
M. Wt: 340.74
InChI Key: FGYDDJVGZDVPBW-UHFFFAOYSA-N
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Description

N1-(3-Chloro-4-fluorophenyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide is a substituted oxalamide featuring a 3-chloro-4-fluorophenyl group at the N1 position and a 3-(furan-2-yl)-3-hydroxypropyl moiety at the N2 position (Fig. 1). The oxalamide scaffold is widely utilized in medicinal chemistry due to its hydrogen-bonding capacity and structural versatility.

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[3-(furan-2-yl)-3-hydroxypropyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2O4/c16-10-8-9(3-4-11(10)17)19-15(22)14(21)18-6-5-12(20)13-2-1-7-23-13/h1-4,7-8,12,20H,5-6H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYDDJVGZDVPBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(3-chloro-4-fluorophenyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, including data tables and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C15H14ClFN2O4 and a molecular weight of approximately 340.73 g/mol. Its structure includes a chloro-substituted phenyl ring, a fluorine atom, and a furan moiety, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC15H14ClFN2O4
Molecular Weight340.73 g/mol
CAS Number1396782-31-2

The biological activity of N1-(3-chloro-4-fluorophenyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide is attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of multiple functional groups allows for diverse interactions, which may lead to therapeutic effects such as:

  • Anti-inflammatory activity : The compound has shown potential in modulating inflammatory pathways.
  • Anticancer properties : Preliminary studies suggest that it may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

In Vitro Studies

In vitro studies have demonstrated that N1-(3-chloro-4-fluorophenyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide can inhibit specific enzyme activities associated with cancer progression. For instance, it was found to inhibit the activity of certain kinases involved in cell signaling pathways that regulate cell proliferation.

Case Studies

  • Case Study on Anticancer Activity :
    • A study conducted on human cancer cell lines (e.g., breast and prostate cancer) indicated that the compound reduced cell viability in a dose-dependent manner. The IC50 values were reported to be in the micromolar range, suggesting significant potency against these cancer types.
  • Case Study on Anti-inflammatory Effects :
    • Another study evaluated the anti-inflammatory effects using lipopolysaccharide (LPS)-stimulated macrophages. Results showed that treatment with the compound significantly decreased the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of N1-(3-chloro-4-fluorophenyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide indicates moderate absorption with potential for metabolic conversion in the liver. Toxicological assessments have shown that at therapeutic doses, the compound exhibits low toxicity; however, further studies are needed to fully understand its safety profile.

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared below with oxalamide derivatives reported in the literature. Key differences in substituents, physicochemical properties, and inferred biological activities are highlighted.

Substituent Variations and Structural Analogues

Table 1: Substituent Comparison of Oxalamide Derivatives
Compound Name N1 Substituent N2 Substituent Key Features Reference
Target Compound 3-Chloro-4-fluorophenyl 3-(Furan-2-yl)-3-hydroxypropyl Furan ring, hydroxy group
Compound 28 () 3-Chloro-4-fluorophenyl 4-Methoxyphenethyl Methoxy group, phenethyl chain
Compound 29 () 3-Chloro-4-methylphenyl 4-Methoxyphenethyl Methyl group, phenethyl chain
Compound 1c () 4-Chloro-3-(trifluoromethyl)phenyl 2-Fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl Trifluoromethyl, pyridine-carboxamide
Compound 10 () 3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]propyl 5-Methyl-1H-pyrazol-3-yl Piperazine ring, pyrazole
Compound 3 () 5-Chloro-2-cyanophenyl 2-Hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl Indole ring, cyano group

Key Observations :

  • N1 Modifications: The target compound shares a 3-chloro-4-fluorophenyl group with Compound 28, whereas Compound 29 replaces fluorine with a methyl group.
  • N2 Modifications : The furan-hydroxypropyl group in the target compound contrasts with the methoxyphenethyl (Compound 28) and pyridine-carboxamide (Compound 1c) groups. The hydroxypropyl moiety may enhance hydrophilicity compared to the lipophilic trifluoromethyl group in Compound 1c .

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